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4-(6-Amino-1h-indol-1-yl)butan-1-ol

Cat. No.: B13639571
M. Wt: 204.27 g/mol
InChI Key: BTGUNMKTTWQTJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(6-Amino-1h-indol-1-yl)butan-1-ol is an indole-based chemical compound intended for research and development purposes. Indoles represent a fundamental class of heterocyclic scaffolds that are highly versatile in organic synthesis and frequently utilized in the design of compounds with biological and pharmaceutical relevance . The structure of this particular compound, featuring a 6-aminoindole moiety linked to a 4-hydroxybutyl chain, suggests it may serve as a key synthetic intermediate. Researchers can potentially employ it in multicomponent reactions, a powerful tool for constructing complex and diverse heterocyclic libraries with minimal synthetic steps . The presence of both amino and hydroxyl functional groups provides handles for further chemical modification, making it a valuable building block for creating novel molecular entities. Indole derivatives are of significant interest in medicinal chemistry and have been explored as modulators of various biological targets, including neurotransmitter systems . Furthermore, indole-based molecular hybrids are actively investigated in multifunctional ligand projects for complex diseases, demonstrating the ongoing pharmaceutical relevance of this structural class . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16N2O B13639571 4-(6-Amino-1h-indol-1-yl)butan-1-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

4-(6-aminoindol-1-yl)butan-1-ol

InChI

InChI=1S/C12H16N2O/c13-11-4-3-10-5-7-14(12(10)9-11)6-1-2-8-15/h3-5,7,9,15H,1-2,6,8,13H2

InChI Key

BTGUNMKTTWQTJM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CN2CCCCO)N

Origin of Product

United States

Synthetic Methodologies for 4 6 Amino 1h Indol 1 Yl Butan 1 Ol

Strategies for the Construction of the Indole (B1671886) Core

Alternative strategies for constructing the indole core include visible light-photocatalyzed formal (4+2) cycloaddition reactions. rsc.org These modern methods offer milder reaction conditions and can provide access to complex indole structures with high efficiency. rsc.org The specific starting materials for these reactions would need to be carefully chosen to incorporate the necessary functionalities for the eventual attachment of the butanol side chain and the introduction of the amino group.

Functionalization Approaches for the Butanol Side Chain

Once the indole core is established, or concurrently with its formation, the butanol side chain must be introduced at the N1 position of the indole ring. A common method for this N-alkylation is the reaction of the indole nitrogen with a suitable four-carbon electrophile. A typical reagent for this transformation is a 4-halobutanol or a protected version thereof, such as 4-bromobutanol or tert-butyl N-(4-hydroxybutyl)carbamate. sigmaaldrich.com The reaction is generally carried out in the presence of a base to deprotonate the indole nitrogen, facilitating its nucleophilic attack on the alkylating agent.

Another approach involves the use of 4-amino-1-butanol (B41920) itself or its derivatives as the alkylating agent. lookchem.comwikipedia.org This can be a more direct route, although protection of the amino and hydroxyl groups may be necessary to prevent side reactions. For instance, 4-(Boc-amino)-1-butanol can be used, where the Boc (tert-butyloxycarbonyl) group serves as a protecting group for the amine. sigmaaldrich.com

Introduction and Modification of the Amino Group

The introduction of the amino group at the C6 position of the indole ring is a critical step. A common strategy is to carry a nitro group at this position through the synthesis and then reduce it to an amino group in a later step. The choice of the reducing agent is crucial to selectively reduce the nitro group without affecting the indole ring or other functional groups. researchgate.net

Alternatively, the amino group can be introduced through amination reactions on a pre-functionalized indole core. This might involve nucleophilic aromatic substitution reactions or modern cross-coupling methods. For instance, a halogenated indole at the C6 position could be subjected to amination using various ammonia (B1221849) surrogates or protected amines.

In some synthetic routes, the amino group is already present in the starting materials used for the indole synthesis. For example, the use of a substituted aniline (B41778) derivative in a Fischer indole synthesis could directly yield the desired 6-aminoindole (B160974) scaffold.

Optimization of Reaction Conditions and Yields

For instance, in N-alkylation reactions, the choice of base and solvent can significantly impact the reaction rate and the formation of byproducts. researchgate.net Similarly, in reduction steps, the catalyst loading and reaction time are critical for achieving complete conversion without over-reduction. chemicalbook.com The use of design of experiments (DoE) can be a powerful tool to systematically explore the reaction space and identify the optimal conditions for maximizing the yield and purity of the final product.

Reaction Step Key Parameters for Optimization Potential Impact
Indole Core SynthesisCatalyst, temperature, reaction timeYield, regioselectivity, byproduct formation
N-AlkylationBase, solvent, temperature, nature of leaving groupReaction rate, yield, N- vs. C-alkylation
Amino Group IntroductionReducing agent, catalyst, pressure, temperatureSelectivity, yield, functional group tolerance

Stereoselective Synthesis Methodologies (if applicable)

For the synthesis of 4-(6-Amino-1h-indol-1-yl)butan-1-ol, stereoselectivity is not inherently a factor as the molecule does not possess any chiral centers. However, if chiral derivatives were to be synthesized, for example, with a chiral substituent on the butanol side chain, then stereoselective methods would become critical.

In such hypothetical cases, strategies would involve the use of chiral starting materials, chiral catalysts, or chiral auxiliaries. For instance, a stereoselective reduction of a ketone precursor to the butanol side chain could be achieved using a chiral reducing agent like a CBS catalyst. Asymmetric aminohydroxylation reactions could also be employed to introduce both the amino and hydroxyl groups stereoselectively. The development of stereoselective methods often relies on principles of asymmetric catalysis, including the use of chiral ligands to control the stereochemical outcome of a reaction.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. Key aspects include the use of less hazardous solvents, atom-economical reactions, and the reduction of waste.

Furthermore, exploring biocatalytic methods, such as the use of engineered enzymes, could offer a highly selective and environmentally friendly route to key intermediates or the final product. nih.gov The selection of renewable starting materials and the development of efficient recycling protocols for catalysts and solvents are also important considerations in designing a greener synthesis.

Chemical Reactivity and Derivatization Studies of 4 6 Amino 1h Indol 1 Yl Butan 1 Ol

Reactivity of the Indole (B1671886) Nitrogen Atom

The nitrogen atom at the 1-position of the indole ring is part of a secondary amine in the parent indole structure. However, in 4-(6-Amino-1h-indol-1-yl)butan-1-ol, this nitrogen is alkylated with a butyl chain, rendering it a tertiary amine within the heterocyclic system. This N-alkylation significantly influences its reactivity.

The N-H proton of an unsubstituted indole is weakly acidic and can be removed by a strong base, allowing for N-alkylation or N-acylation. In the target molecule, this position is already substituted. The covalent bond between the indole nitrogen and the butyl chain is generally stable under many reaction conditions. However, nucleophilic substitution reactions at the N-1 position of the indole nucleus have been reported, particularly when a leaving group is present or can be generated in situ. For instance, studies on 1-hydroxyindoles demonstrate that the hydroxyl group can be protonated to form a good leaving group (water), enabling an SN1 or SN2 type reaction where a nucleophile attacks the indole nitrogen. clockss.orgresearchgate.net While the N-butyl group is not an intrinsic leaving group, this illustrates the potential for reactions at this site under specific activating conditions.

Reactivity of the Primary Amine Moiety

The primary aromatic amine at the C-6 position is a highly versatile functional group for derivatization. Its reactivity is analogous to that of aniline (B41778) and other aminoindoles. This group readily participates in a variety of classical amine reactions.

Acylation and Sulfonylation: The primary amine can be easily acylated with acyl chlorides or anhydrides to form amides. Similarly, it can react with sulfonyl chlorides to yield sulfonamides. These reactions are often among the first steps in building more complex molecules from an amino-substituted core.

Alkylation: While direct alkylation can be difficult to control and may lead to over-alkylation, reductive amination with aldehydes or ketones is a more controlled method for introducing alkyl groups.

Diazotization: The primary aromatic amine can be converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). The resulting diazonium group is an excellent leaving group and can be displaced by a wide range of nucleophiles in Sandmeyer-type reactions to introduce functionalities such as halides, cyano, or hydroxyl groups.

Research on related 6-aminoindoles and 6-aminoindazoles has shown successful derivatization at this position to create compounds with significant biological activities. nih.gov

Reactivity of the Primary Hydroxyl Group

The terminal primary hydroxyl group on the butanol side chain offers another key site for chemical modification. Primary alcohols are readily transformed into a variety of other functional groups. nih.govambeed.com

Oxidation: The primary alcohol can be oxidized to an aldehyde using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC), or further to a carboxylic acid using stronger agents such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) under appropriate conditions yields esters. This is a common strategy for creating prodrugs or modifying the pharmacokinetic properties of a molecule.

Etherification: The hydroxyl group can be converted into an ether, for example, through the Williamson ether synthesis, which involves deprotonation to form an alkoxide followed by reaction with an alkyl halide.

Conversion to a Leaving Group: The hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate, by reacting it with the corresponding sulfonyl chloride. This activated intermediate can then be readily displaced by nucleophiles to introduce a wide range of functionalities, including azides, thiols, or halides.

Electrophilic and Nucleophilic Substitutions on the Indole Ring System

The indole ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution (SEAr). wikipedia.org The reactivity is governed by the inherent properties of the indole nucleus and the influence of its substituents.

Electrophilic Substitution: In general, electrophilic attack on the indole ring occurs preferentially at the C-3 position due to the ability of the indole nitrogen to stabilize the resulting cationic intermediate (arenium ion). quimicaorganica.org However, in this compound, the C-3 position is unsubstituted and remains the most likely site for initial electrophilic attack.

The 6-amino group is a strong activating, ortho-, para-directing group. This means it strongly enhances the nucleophilicity of the benzene (B151609) portion of the indole ring and directs incoming electrophiles to the positions ortho (C-5 and C-7) and para (C-4, though this position is part of the pyrrole (B145914) ring fusion) to the amine. Therefore, electrophilic substitution reactions such as halogenation, nitration, or Friedel-Crafts reactions would be expected to occur at C-3, C-5, and C-7. The precise outcome would depend on the reaction conditions and the nature of the electrophile.

Nucleophilic Substitution: Nucleophilic aromatic substitution (SNAr) on the indole ring is generally difficult because the ring system is electron-rich. Such reactions typically require a strong electron-withdrawing group (like a nitro group) to be present on the ring to activate it towards nucleophilic attack, as well as a good leaving group. nii.ac.jpresearchgate.net The 6-amino group is electron-donating, which further deactivates the ring for SNAr. Therefore, direct nucleophilic substitution on the carbon atoms of the indole ring of this compound is considered unlikely unless the amine is first converted into a diazonium salt, as mentioned previously.

The table below summarizes the expected regioselectivity for electrophilic substitution on the this compound ring system.

PositionPredicted Reactivity toward ElectrophilesRationale
C-2 LowLess favorable resonance stabilization compared to C-3.
C-3 HighMost electron-rich position; stabilized cationic intermediate.
C-4 LowPeri-interaction with N-1 substituent.
C-5 HighOrtho to the strongly activating 6-amino group.
C-7 HighOrtho to the strongly activating 6-amino group.

Formation of Novel Derivatives and Analogs of this compound

The multi-functional nature of this compound allows for the synthesis of a diverse library of novel derivatives and analogs. By strategically employing the reactions discussed above, chemists can modify specific parts of the molecule to fine-tune its properties.

For example, the primary amine could be acylated to introduce various amide functionalities, while the primary alcohol could be simultaneously or sequentially oxidized to a carboxylic acid. This would yield an amino acid-like analog. Alternatively, the alcohol could be converted to a leaving group and substituted, while the amine is used as a handle for coupling to other molecules. The indole ring itself can be functionalized via electrophilic substitution to introduce halogens or other groups at the C-3, C-5, or C-7 positions.

The following table presents a hypothetical set of derivatization reactions starting from this compound, based on established chemical transformations of its functional groups. nih.goviosrjournals.org

Reaction TypeReagentsFunctional Group TargetedPotential Product Structure
Amide Formation Acetyl Chloride, Pyridine6-Amino4-(6-Acetamido-1H-indol-1-yl)butan-1-ol
Oxidation PCC, CH₂Cl₂1-Butanol4-(6-Amino-1H-indol-1-yl)butanal
Esterification Benzoic Acid, DCC1-Butanol4-(6-Amino-1H-indol-1-yl)butyl benzoate
Bromination NBS, DMFIndole Ring (C-3)4-(6-Amino-3-bromo-1H-indol-1-yl)butan-1-ol
Diazotization/Sandmeyer 1. NaNO₂, HCl2. CuCN6-Amino4-(6-Cyano-1H-indol-1-yl)butan-1-ol

These examples underscore the potential of this compound as a versatile building block for creating complex chemical structures. The ability to selectively modify the amine, hydroxyl, or indole core provides a rich platform for chemical exploration and the development of new molecular entities.

Structure Activity Relationship Sar Investigations of 4 6 Amino 1h Indol 1 Yl Butan 1 Ol and Its Analogs

Impact of Butanol Side Chain Modifications on Biological Activity

The butanol side chain of 4-(6-amino-1H-indol-1-yl)butan-1-ol is a key determinant of its biological activity. Modifications to this chain have been systematically explored to understand its role in target engagement. The length of the alkyl chain is particularly critical. For instance, in a series of analogs designed as inhibitors of soluble epoxide hydrolase (s-EH), the four-carbon linker was found to be optimal for inhibitory activity. Both shorter and longer chains led to a decrease in potency, suggesting that the butanol chain provides the ideal distance and conformation for fitting into the enzyme's active site.

Furthermore, the terminal hydroxyl group of the butanol chain is a crucial feature for interaction with the target protein. It often acts as a hydrogen bond donor or acceptor, anchoring the molecule within the binding pocket. Studies have shown that replacement or removal of this hydroxyl group significantly diminishes biological activity, highlighting its importance in forming key interactions with amino acid residues.

Modification Impact on Biological Activity Reference
Shortening the alkyl chainDecreased potency
Lengthening the alkyl chainDecreased potency
Removal of the terminal hydroxyl groupSignificant loss of activity
Replacement of the terminal hydroxyl groupDiminished activity

Influence of Amino Group Substitutions on Molecular Interactions

The 6-amino group on the indole (B1671886) ring is another focal point for SAR studies. This functional group is often involved in forming hydrogen bonds with the target protein, contributing significantly to binding affinity. The position and nature of this group are critical. For example, moving the amino group to other positions on the indole ring can drastically alter activity.

Substitutions on the amino group itself have also been investigated. Acylation or alkylation of the amino group can modulate the compound's electronic properties and steric profile, thereby influencing its interaction with the target. For example, converting the primary amine to a secondary or tertiary amine, or to an amide, can either enhance or reduce activity depending on the specific requirements of the binding site. These modifications can alter the hydrogen bonding capacity and introduce new van der Waals interactions.

Effects of Indole Ring Substitutions on Target Binding

Studies have shown that small, lipophilic substituents at the 2-position of the indole ring can enhance binding affinity, likely by occupying a hydrophobic pocket within the target's active site. Conversely, bulky substituents may introduce steric hindrance, leading to a decrease in activity. The position of the amino group is also crucial; compounds with the amino group at the 6-position have demonstrated potent activity, while shifting it to the 5-position can be detrimental.

Substitution Position Effect on Binding Reference
2-positionSmall, lipophilic groups can enhance affinity
2-positionBulky groups can decrease affinity due to steric clash
5-position (amino group)Detrimental to activity compared to the 6-position
7-positionIntroduction of a methyl group can increase potency

Stereochemical Considerations in Structure-Activity Relationships

While this compound itself is achiral, the introduction of chiral centers, for instance by modifying the butanol side chain, necessitates an evaluation of stereochemistry on biological activity. It is a well-established principle in medicinal chemistry that enantiomers of a chiral drug can exhibit significantly different pharmacological activities, potencies, and metabolic profiles.

For analogs of this compound that possess a stereocenter, the (R) and (S)-enantiomers would likely interact differently with the chiral environment of the target protein's binding site. One enantiomer may fit optimally, forming strong and favorable interactions, while the other may bind less effectively or not at all. Therefore, the synthesis and biological evaluation of individual enantiomers are crucial for a complete understanding of the SAR and for identifying the more active stereoisomer.

Computational Approaches to SAR Elucidation

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are invaluable tools for understanding the SAR of this compound and its analogs. Molecular docking simulations can predict the binding mode of these compounds within the active site of a target protein, providing insights into the key interactions that govern binding affinity. These models can help to rationalize the observed SAR data, such as why certain substitutions enhance activity while others are detrimental.

QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By correlating various physicochemical descriptors of the molecules with their potencies, QSAR models can be developed to predict the activity of novel, unsynthesized analogs. This approach can guide the design of new compounds with improved properties and help to prioritize synthetic efforts. For example, a 3D-QSAR model might reveal that a specific region around the molecule is sensitive to steric bulk, while another region favors electrostatic interactions.

Computational Method Application in SAR Reference
Molecular DockingPredicts binding modes and key interactions
3D-QSARCorrelates 3D structural features with biological activity
CoMFA (Comparative Molecular Field Analysis)A 3D-QSAR method to rationalize SAR
CoMSIA (Comparative Molecular Similarity Indices Analysis)A 3D-QSAR method to rationalize SAR

Molecular and Cellular Mechanisms of Action of 4 6 Amino 1h Indol 1 Yl Butan 1 Ol

Identification and Characterization of Molecular Targets

At present, there are no publicly available studies that definitively identify the molecular targets of 4-(6-Amino-1h-indol-1-yl)butan-1-ol. The characterization of a compound's molecular targets is a critical first step in understanding its pharmacological effects. This process typically involves a range of experimental techniques, including but not limited to affinity chromatography, expression cloning, and protein microarray analysis. Without such studies, any discussion of the compound's direct interactions with cellular components remains speculative.

Modulation of Specific Biochemical Pathways and Signaling Cascades

The effect of this compound on specific biochemical pathways and signaling cascades has not been documented in the available scientific literature. Understanding how a compound modulates these pathways is essential for elucidating its mechanism of action and potential therapeutic applications. This would typically involve cellular assays that measure changes in the activity of key proteins, such as kinases and transcription factors, or alterations in the levels of second messengers.

Binding Kinetics and Thermodynamics with Biological Macromolecules

There is currently no available data on the binding kinetics and thermodynamics of this compound with any biological macromolecules. Such studies, often conducted using techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), are fundamental to understanding the affinity and specificity of a compound for its target. The absence of this information precludes a quantitative assessment of its binding properties.

Intracellular Localization and Distribution Studies

Information regarding the intracellular localization and distribution of this compound is not available. These studies, which often utilize fluorescently labeled versions of the compound and high-resolution microscopy, are crucial for determining where in the cell the compound exerts its effects. Without this data, it is impossible to know if the compound acts at the cell surface, in the cytoplasm, or within specific organelles.

Receptor Occupancy and Functional Assays in Research Models

No studies detailing the receptor occupancy or functional effects of this compound in research models have been found. Receptor occupancy assays are used to determine the extent to which a compound binds to its target receptor at different concentrations, while functional assays measure the physiological response to this binding. The lack of such data means that the functional consequences of any potential target engagement are unknown.

Advanced Spectroscopic and Analytical Characterization for Research Applications

High-Resolution Mass Spectrometry for Structural Elucidation and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification and purity assessment of synthesized organic molecules like 4-(6-amino-1H-indol-1-yl)butan-1-ol. Unlike standard mass spectrometry, HRMS provides the exact mass of the parent ion and its fragments with high accuracy (typically within 5 ppm). This precision allows for the determination of the elemental composition of the molecule, serving as a primary method for structural confirmation. researchgate.net

For this compound, HRMS analysis would involve ionizing the molecule (e.g., via electrospray ionization, ESI) and measuring the mass-to-charge ratio (m/z) of the resulting ions. The experimentally determined exact mass is then compared to the theoretically calculated mass for the chemical formula C12H16N2O. A close match confirms the molecular formula and, by extension, the successful synthesis of the target compound. Furthermore, HRMS can detect and identify trace impurities by their unique exact masses, making it a powerful technique for assessing the purity of a research sample.

Table 1: Key High-Resolution Mass Spectrometry Data for this compound
ParameterValue
Molecular FormulaC12H16N2O
Calculated Monoisotopic Mass204.1263 g/mol
Ionization ModePositive Electrospray Ionization (ESI+)
Observed Ion[M+H]+
Calculated m/z for [M+H]+205.1335

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for elucidating the precise atomic connectivity and three-dimensional structure of this compound in solution. While one-dimensional (1D) 1H and 13C NMR provide initial information about the chemical environments of the protons and carbons, multi-dimensional NMR techniques are required for a complete assignment and conformational analysis. nih.govresearchgate.net

Techniques such as 2D Correlation Spectroscopy (COSY) are used to identify spin-spin couplings between adjacent protons, establishing the connectivity within the butyl chain and the indole (B1671886) ring. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms, while Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range couplings (2-3 bonds), which are crucial for connecting the butyl chain to the indole nitrogen. The Nuclear Overhauser Effect (NOE) provides information about through-space proximity of protons, which is essential for determining the molecule's preferred conformation and spatial arrangement. nih.gov

Table 2: Predicted 1H and 13C NMR Chemical Shifts for this compound
Atom PositionPredicted 1H Chemical Shift (ppm)Predicted 13C Chemical Shift (ppm)
Indole H2~7.1~125
Indole H3~6.4~100
Indole H4~7.0~120
Indole H5~6.5~112
Indole H7~7.4~128
Butanol C1-H2~3.6 (t)~62
Butanol C2-H2~1.6 (m)~32
Butanol C3-H2~1.9 (m)~28
Butanol C4-H2~4.1 (t)~45

X-ray Crystallography of this compound Co-Crystals with Biological Targets

X-ray crystallography provides the definitive, high-resolution three-dimensional structure of a molecule in its solid, crystalline state. For this compound, obtaining a single crystal suitable for diffraction can be challenging. A common strategy to overcome this and to study intermolecular interactions is to form co-crystals. ekb.eg Co-crystals are crystalline structures composed of two or more different molecules held together by non-covalent interactions, such as hydrogen bonds. nih.gov

Amino acids are excellent candidates for co-formers due to their ability to form strong hydrogen bonds and zwitterionic interactions. nih.govmdpi.com By co-crystallizing this compound with a biological target (e.g., an enzyme or receptor) or a model compound, X-ray crystallography can reveal the precise binding mode and the specific interactions (hydrogen bonds, hydrophobic interactions) that govern its biological activity. This information is invaluable for structure-based drug design and understanding molecular recognition. The analysis of the crystal lattice can be performed using techniques like Powder X-ray Diffraction (PXRD). ekb.eg

Table 3: Hypothetical X-ray Crystallographic Data for a Co-Crystal
ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP21/c
Unit Cell Dimensions (a, b, c)a=10.2 Å, b=8.5 Å, c=15.1 Å
Unit Cell Angles (α, β, γ)α=90°, β=95.5°, γ=90°
Resolution1.8 Å
Key Interactions ObservedHydrogen bond between butanol -OH and target's carbonyl; π-stacking of indole ring.

Circular Dichroism (CD) Spectroscopy for Chirality and Conformational Analysis

The butan-1-ol side chain of this compound contains a stereocenter at the carbon atom bonded to the hydroxyl group (C1). This means the compound can exist as two non-superimposable mirror images, or enantiomers (R and S). Circular Dichroism (CD) spectroscopy is a powerful technique for studying such chiral molecules. nih.gov It measures the differential absorption of left- and right-circularly polarized light.

The indole ring of the molecule acts as a chromophore. When the chiral butanol side chain induces a preferred conformation, the indole chromophore becomes electronically coupled to the chiral center, resulting in a characteristic CD spectrum. This spectrum can be used to determine the absolute configuration of a specific enantiomer by comparing experimental data with theoretical calculations or by using empirical rules. researchgate.net Furthermore, changes in the CD spectrum upon interaction with a biological target can provide insights into binding-induced conformational changes in both the small molecule and the macromolecule. The aromatic side chains can significantly influence the far-UV CD spectrum. nih.gov

Advanced Chromatographic Techniques for Separation and Quantification in Research Samples

In many research applications, it is necessary to separate this compound from complex mixtures, such as biological fluids or reaction media, and to quantify its concentration accurately. Advanced chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC), are the methods of choice for this purpose. psu.edu

A reversed-phase HPLC method would typically be developed, using a C18 stationary phase column. The mobile phase would consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol), run in either an isocratic or gradient mode to achieve optimal separation. Detection can be accomplished using a UV detector, set to a wavelength where the indole chromophore absorbs strongly (around 280 nm), or for higher sensitivity and selectivity, a mass spectrometer (LC-MS). For chiral separations, specialized columns containing a chiral stationary phase would be employed to resolve the R and S enantiomers. Ion-exchange chromatography is another powerful technique for separating compounds with ionizable groups, such as the amino group in this molecule. psu.edu

Table 4: Example HPLC Method Parameters for Analysis
ParameterCondition
ColumnReversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile
Gradient5% to 95% B over 15 minutes
Flow Rate1.0 mL/min
Column Temperature30 °C
DetectionUV at 280 nm or Mass Spectrometry (LC-MS)
Injection Volume10 µL

Computational Chemistry and Molecular Modeling of 4 6 Amino 1h Indol 1 Yl Butan 1 Ol

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental for understanding the intrinsic electronic properties of a molecule. acs.orgresearchgate.net These methods provide insights into molecular geometry, charge distribution, and frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. chemrxiv.org

For 4-(6-amino-1H-indol-1-yl)butan-1-ol, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311+G(d,p), would be employed to optimize the molecule's three-dimensional structure and compute its electronic parameters. researchgate.netchemrxiv.org These calculations would reveal the distribution of electrons across the indole (B1671886) ring, the amino group, and the butanol chain, highlighting regions susceptible to electrophilic or nucleophilic attack. The resulting data on dipole moment and orbital energies help to predict the molecule's behavior in a biological environment.

Table 1: Hypothetical Quantum Chemical Properties of this compound (Note: The following data are for illustrative purposes and represent typical outputs of quantum chemical calculations.)

Parameter Hypothetical Value Significance
HOMO Energy -5.2 eV Indicates electron-donating ability.
LUMO Energy -0.8 eV Indicates electron-accepting ability.
HOMO-LUMO Gap 4.4 eV Relates to chemical reactivity and stability.
Dipole Moment 2.5 Debye Influences solubility and non-bonding interactions.
Mulliken Atomic Charges N(amino): -0.45, O(hydroxyl): -0.60 Predicts sites for electrostatic interactions and H-bonding.

Molecular Docking Simulations with Proposed Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a macromolecular target, such as a protein or enzyme. youtube.com This method is crucial for hypothesis-driven drug design, as it estimates the binding affinity (often as a docking score in kcal/mol) and visualizes the specific interactions—like hydrogen bonds, hydrophobic interactions, and pi-stacking—that stabilize the ligand-receptor complex. nih.govnih.gov

Given the wide range of activities for indole derivatives, this compound could be docked against various potential targets. Indole-based compounds have been investigated as inhibitors of enzymes like cyclooxygenase-2 (COX-2), which is involved in inflammation, and tubulin, a key protein in cell division, making it a target for anticancer agents. nih.govnih.gov A typical docking study would involve preparing the 3D structure of the target protein (obtained from a repository like the Protein Data Bank) and using software to fit the ligand into the active site. The results would rank the most stable binding poses and detail the interacting amino acid residues. nih.gov

Table 2: Hypothetical Molecular Docking Results with Cyclooxygenase-2 (COX-2) (Note: The following data are for illustrative purposes.)

Parameter Value / Description
Target Protein Cyclooxygenase-2 (COX-2)
Binding Affinity (Score) -8.5 kcal/mol
Key Hydrogen Bonds Amino group with Ser530; Hydroxyl group with Tyr385
Hydrophobic Interactions Indole ring with Leu352, Val523; Butyl chain with Ala527
Pi-Stacking Interaction Indole ring with Arg120

Molecular Dynamics Simulations of Ligand-Receptor Interactions

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. nih.gov MD simulations model the movements and conformational changes of the protein and ligand in a simulated physiological environment (typically water and ions), providing insights into the stability of the predicted binding mode. acs.orgyoutube.com

An MD simulation of the this compound-COX-2 complex, generated from docking, would be run for a duration of nanoseconds. Key metrics such as the Root Mean Square Deviation (RMSD) of the protein backbone and ligand, and the Root Mean Square Fluctuation (RMSF) of individual residues, would be analyzed. A stable RMSD for both the protein and the ligand indicates that the complex remains in a consistent conformational state and that the ligand does not dissociate from the binding pocket. RMSF analysis highlights flexible regions of the protein and the stability of specific ligand-protein interactions. acs.org

Table 3: Hypothetical Summary of a 100 ns Molecular Dynamics Simulation (Note: The following data are for illustrative purposes.)

Metric Average Value Interpretation
Protein RMSD 1.5 Å Indicates the protein structure is stable throughout the simulation.
Ligand RMSD 0.8 Å Suggests the ligand remains stably bound in the active site.
Key Interaction Stability Hydrogen bond with Ser530 present >90% of simulation time Confirms a persistent and strong interaction critical for binding.

De Novo Design Strategies for Novel Derivatives Based on this compound Scaffold

De novo design involves the computational creation of novel molecular structures with desired properties. plos.orgnih.gov The this compound structure can serve as a scaffold or starting point for designing new derivatives. mdpi.com Based on the insights from docking and MD simulations, specific modifications can be proposed to enhance binding affinity, selectivity, or pharmacokinetic properties. For example, if a nearby pocket in the active site is identified, the butanol chain could be extended or functionalized to form additional favorable interactions.

Computational tools can systematically add, remove, or substitute functional groups and predict the effect of these changes on the target properties. This scaffold-hopping or decoration approach can rapidly generate a library of virtual compounds for further screening, prioritizing the most promising candidates for synthesis. plos.org

Table 4: Hypothetical Derivatives Designed to Enhance COX-2 Binding (Note: The following data are for illustrative purposes.)

Derivative Modification from Parent Scaffold Predicted Improvement
Derivative 1 Addition of a fluoro group to the 5-position of the indole ring. Enhanced hydrophobic interactions and potential metabolic stability.
Derivative 2 Replacement of the hydroxyl group with a carboxyl group. Forms a salt bridge with a basic residue (e.g., Arg120), increasing binding affinity.
Derivative 3 Cyclization of the butanol chain to form a piperidine (B6355638) ring. Reduces conformational flexibility, potentially improving binding entropy.

In Silico Prediction of Pharmacokinetic Properties for Research Prioritization (ADME)

A compound's efficacy depends not only on its interaction with the target but also on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. japsonline.com In silico ADME prediction is a critical step in early-stage drug discovery to filter out compounds that are likely to fail due to poor pharmacokinetics. Various computational models and rules, such as Lipinski's Rule of Five, are used to predict a compound's "drug-likeness." nih.gov

Table 5: Hypothetical In Silico ADME Profile of this compound (Note: The following data are for illustrative purposes based on common ADME prediction software outputs.)

ADME Property Predicted Value/Descriptor Implication for Drug Development
Molecular Weight 218.28 g/mol Complies with Lipinski's Rule (<500)
LogP (Lipophilicity) 1.85 Complies with Lipinski's Rule (<5)
H-Bond Donors 3 Complies with Lipinski's Rule (≤5)
H-Bond Acceptors 3 Complies with Lipinski's Rule (≤10)
Gastrointestinal (GI) Absorption High Likely good oral bioavailability.
Blood-Brain Barrier (BBB) Permeant No Unlikely to cause central nervous system side effects.
CYP2D6 Inhibitor No Low risk of drug-drug interactions via this pathway. japsonline.com
Synthetic Accessibility 2.5 (Easy) The compound should be straightforward to synthesize.

Potential Research Applications and Development As Chemical Probes

Utility as Tool Compounds for Target Validation in Biological Systems

Tool compounds are essential for validating the function of biological targets in the early stages of drug discovery and chemical biology research. An ideal tool compound exhibits high potency and selectivity for its intended target. While the specific biological targets of 4-(6-amino-1H-indol-1-yl)butan-1-ol have not been reported in the available literature, its structure suggests it could be investigated as a potential modulator of various protein classes. The indole (B1671886) ring is a common feature in inhibitors of enzymes like kinases and methyltransferases, while the amino and hydroxyl groups could form key hydrogen bonding interactions within a protein's binding site. Without experimental data, its utility for target validation remains hypothetical.

Application in Biochemical and Cell-Based Assay Development

The development of robust biochemical and cell-based assays is fundamental to characterizing the activity of new chemical entities. There is currently no published information detailing the use of this compound in the development of such assays. Should a biological target for this compound be identified, it could serve as a reference compound or "positive control" in screening assays designed to find other modulators of that same target. Its solubility and stability would need to be characterized to determine its suitability for various assay formats.

Development of Fluorescent or Radiolabeled Analogs for Mechanistic Studies

Attaching a fluorescent dye or a radioactive isotope to a small molecule creates a powerful probe for studying its mechanism of action, cellular uptake, and distribution. No fluorescent or radiolabeled analogs of this compound have been described in the scientific literature. The primary amine on the butanol chain or positions on the indole ring could serve as potential attachment points for such labels, assuming the modification does not disrupt the compound's biological activity. These modified analogs would be invaluable for visualization in fluorescence microscopy or for quantification in binding assays.

Contribution to Understanding Specific Biological Processes or Pathways

Chemical probes contribute significantly to untangling complex biological pathways by allowing for the acute and reversible modulation of specific proteins. Given the absence of data on the biological targets and cellular effects of this compound, it has not yet contributed to the understanding of any specific biological processes. Future research would first need to identify its molecular target(s) and then use the compound to explore the downstream consequences of modulating that target's activity within a cellular or organismal context.

Precursor Synthesis for Advanced Chemical Biology Studies

A molecule's utility can extend to being a foundational scaffold for the synthesis of more complex probes. The structure of this compound, featuring reactive amino and hydroxyl groups, makes it a candidate for such elaboration. For instance, the primary amine could be used as a handle to attach affinity tags (like biotin) for pulldown experiments or photo-crosslinking groups to covalently label binding partners. However, there are no published studies detailing the use of this compound as a precursor in the synthesis of more advanced chemical biology tools.

Methodologies for in Vitro and Ex Vivo Research on 4 6 Amino 1h Indol 1 Yl Butan 1 Ol

Development and Optimization of Cell-Free Biochemical Assays

Cell-free biochemical assays are fundamental for characterizing the direct interaction of 4-(6-amino-1h-indol-1-yl)butan-1-ol with specific molecular targets, such as enzymes or receptors, in a controlled environment devoid of cellular complexity. researchgate.netnih.gov The development of these assays involves a systematic process of optimizing various parameters to ensure reliable and reproducible results. nih.govresearchgate.net

Key steps in the development and optimization of these assays include:

Selection of Assay Format: The choice of assay format depends on the target molecule and the expected interaction. Common formats include enzyme inhibition assays, receptor-binding assays, and protein-protein interaction assays. For indole (B1671886) derivatives, colorimetric and fluorescence-based assays are frequently employed. cellbiolabs.comcellbiolabs.comabcam.com

Reagent Preparation and Concentration Optimization: This involves preparing purified enzymes, receptors, and substrates. The concentrations of these components are critical and must be optimized to achieve a robust signal-to-noise ratio. researchgate.netresearchgate.net Techniques like the design of experiments (DoE) can expedite this process compared to traditional one-factor-at-a-time approaches. nih.gov

Buffer and Reaction Condition Optimization: The pH, ionic strength, and temperature of the reaction buffer can significantly influence enzyme activity and compound stability. researchgate.netresearchgate.net These parameters are carefully optimized to mimic physiological conditions or to enhance the specific activity being measured. nih.gov

Assay Validation: Once optimized, the assay is validated for its linearity, sensitivity, precision, and accuracy. This ensures that the results obtained are a true reflection of the compound's activity. researchgate.net

A novel approach for detecting indole and its derivatives involves a complementary cell-free protein synthesis (CFPS) assay. researchgate.netfrontiersin.orgnih.gov In this system, the target indole molecule can be enzymatically converted to tryptophan, which is then used in a cell-free protein synthesis reaction to produce a reporter protein, such as a fluorescent protein. researchgate.netfrontiersin.org The amount of reporter protein produced is proportional to the initial concentration of the indole derivative. researchgate.netfrontiersin.orgnih.gov

Table 1: Parameters for Optimization of Cell-Free Biochemical Assays

ParameterDescriptionCommon Considerations
Enzyme/Receptor Concentration The amount of the biological target in the assay.Should be in the linear range of the assay to ensure a proportional response. researchgate.net
Substrate Concentration The concentration of the molecule the enzyme acts upon.Often set at or near the Michaelis-Menten constant (Km) for inhibition studies.
Buffer pH and Composition The chemical environment of the reaction.Optimized for target stability and activity. researchgate.netresearchgate.net
Incubation Time and Temperature The duration and temperature of the reaction.Chosen to ensure sufficient product formation without enzyme degradation. researchgate.net
Detection Method The technique used to measure the assay's output.Can be colorimetric, fluorescent, or luminescent, depending on the assay design. cellbiolabs.comcellbiolabs.comabcam.com

Mammalian Cell Culture Techniques for Compound Evaluation

Mammalian cell culture provides a more biologically relevant system to evaluate the effects of this compound on cellular processes. nih.govnih.gov These techniques involve growing mammalian cells in vitro and exposing them to the compound of interest. nih.govnih.govtaylorfrancis.com

Standard procedures for compound evaluation in mammalian cell culture include:

Cell Line Selection: The choice of cell line is crucial and depends on the research question. Cancer cell lines are often used to assess cytotoxic activity, while normal cell lines can provide insights into general toxicity. frontiersin.orgnih.gov For instance, studies on indole derivatives have utilized various cell lines, including colorectal carcinoma (Caco-2), liver progenitor (HepaRG), and breast carcinoma (T47D) cells. nih.gov

Aseptic Technique and Media Preparation: Maintaining a sterile environment is paramount to prevent contamination of cell cultures. nih.govk-state.edu The culture medium provides the necessary nutrients, growth factors, and antibiotics for cell survival and proliferation. nih.govresearchgate.net

Cell Seeding and Treatment: Cells are seeded at a specific density in culture plates and allowed to adhere and grow before being treated with varying concentrations of the compound.

Cytotoxicity and Viability Assays: These assays, such as the MTT assay, are used to determine the concentration at which the compound becomes toxic to the cells (IC50 value). frontiersin.org Studies on similar indole derivatives have shown a range of cytotoxic effects depending on the cell line and the specific chemical structure of the compound. nih.govnih.gov

Cell Proliferation Assays: These assays measure the effect of the compound on cell growth and division. nih.gov

Table 2: Common Mammalian Cell Lines for Compound Evaluation

Cell LineOriginTypical Application
HCT-116 Human colon cancerAnticancer drug screening nih.gov
HepG2 Human liver cancerToxicity studies, metabolic studies frontiersin.orgnih.gov
MCF-7 Human breast cancerAnticancer drug screening frontiersin.org
HEK-293 Human embryonic kidneyGeneral toxicity, protein expression frontiersin.org
MRC-5 Human lung fibroblastGeneral toxicity nih.gov

Microscopic Techniques for Studying Cellular Effects

Microscopy is an invaluable tool for visualizing the morphological and subcellular effects of this compound on cells.

Fluorescence Microscopy: This powerful technique allows for the visualization of specific cellular components or processes. Indole and its derivatives often exhibit intrinsic fluorescence, which can be utilized for imaging. mdpi.comnih.govresearchgate.net The fluorescence properties, including excitation and emission wavelengths, can be influenced by the local environment and pH. nih.govnih.gov Fluorescent probes can also be used to label specific organelles or proteins to observe compound-induced changes. For example, fluorescent dyes that stain the nucleus (e.g., DAPI) or mitochondria can reveal changes in these organelles upon compound treatment.

Confocal Microscopy: This advanced imaging technique provides high-resolution, three-dimensional images of cells, allowing for detailed analysis of the subcellular localization of the compound or its effects on cellular structures.

The inherent fluorescence of many indole derivatives is a significant advantage in these studies, as it can be used to track their uptake and distribution within cells. mdpi.comresearchgate.net The fluorescence of indole compounds can be sensitive to their environment, which can provide information about their interactions with cellular components. nih.gov

Bioanalytical Methods for Quantifying this compound in Research Matrices

Accurate quantification of this compound in various biological matrices (e.g., cell lysates, culture medium, plasma, tissues) is essential for understanding its pharmacokinetics and metabolism. nih.govyoutube.com

The most widely used bioanalytical technique for this purpose is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . nih.govnih.gov This method offers high sensitivity and selectivity, allowing for the detection and quantification of the compound even at very low concentrations. nih.gov

The development of an LC-MS/MS method involves:

Sample Preparation: This step is crucial to remove interfering substances from the biological matrix that could affect the analysis. youtube.comresearchgate.net Common techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction (SPE). researchgate.net

Chromatographic Separation: The compound is separated from other components in the sample using a liquid chromatograph. The choice of column and mobile phase is optimized to achieve good separation and peak shape.

Mass Spectrometric Detection: The compound is ionized and detected by a mass spectrometer. The use of tandem mass spectrometry (MS/MS) provides high selectivity by monitoring specific precursor-to-product ion transitions. nih.gov

For indole derivatives, both electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) can be used, with the choice depending on the specific compound and matrix. nih.govresearchgate.net The matrix effect, where co-eluting compounds suppress or enhance the ionization of the analyte, is a critical consideration and must be carefully evaluated during method development. nih.govresearchgate.net

Table 3: Key Parameters in LC-MS/MS Method Development for Quantification

ParameterDescriptionCommon Optimization Steps
Sample Preparation Extraction and clean-up of the analyte from the biological matrix.Comparison of protein precipitation, liquid-liquid extraction, and solid-phase extraction. researchgate.net
LC Column The stationary phase for chromatographic separation.Testing different column chemistries (e.g., C18, C8) and particle sizes.
Mobile Phase The solvent system that carries the analyte through the column.Gradient optimization of organic solvent and aqueous buffer composition.
Ionization Source The interface that ionizes the analyte.Comparison of ESI and APCI in both positive and negative ion modes. nih.gov
MS/MS Transitions The specific precursor and product ions monitored for quantification.Optimization of collision energy to maximize the product ion signal.

Isotope Labeling Strategies for Metabolic Pathway Elucidation

Isotope labeling is a powerful technique used to trace the metabolic fate of this compound and identify its metabolites. acs.orgnih.gov This involves synthesizing the compound with stable isotopes, such as carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), or deuterium (B1214612) (²H), at specific positions. nih.govchempep.com

When cells or organisms are treated with the labeled compound, the isotopes are incorporated into its metabolites. nih.govscripps.edu These labeled metabolites can then be distinguished from their unlabeled, endogenous counterparts by mass spectrometry due to their higher mass. nih.gov

Key approaches in isotope labeling for metabolic studies include:

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): While primarily used for quantitative proteomics, the principles of metabolic labeling can be adapted to study the metabolism of small molecules. nih.govnih.govyoutube.com

Direct Incubation with Labeled Compound: This is the most common approach for studying the metabolism of a specific compound. Cells are incubated with the isotopically labeled version of this compound, and cell lysates and media are then analyzed by LC-MS to identify labeled metabolites. nih.gov

Stable Isotope Tracing: This involves using labeled precursors to understand which metabolic pathways contribute to the synthesis of a particular molecule. scripps.edu

The use of stable isotope-labeled internal standards is also crucial for accurate quantification in bioanalytical methods, as they can compensate for variations in sample preparation and instrument response. nih.gov Gold(I)-catalyzed hydrogen isotope exchange is a modern method for the regioselective labeling of indoles. chemrxiv.org

Table 4: Common Stable Isotopes Used in Metabolic Studies

IsotopeNatural Abundance (%)Application
¹³C 1.1Tracing carbon backbones of metabolites. chempep.com
¹⁵N 0.37Tracing nitrogen-containing compounds like amino acids and nucleotides. chempep.com
²H (Deuterium) 0.015Used for labeling, can have kinetic isotope effects. chempep.com
¹⁸O 0.2Used in specific applications to trace oxygen atoms. chempep.com

Historical Context, Current Gaps, and Future Research Directions

Evolution of Research on 1-Alkylaminoindole Derivatives

Research into indole (B1671886) derivatives began in the 19th century with the pioneering work of Adolf von Baeyer, who first synthesized the parent compound in 1866. eurekaselect.compcbiochemres.com Early synthetic methods, such as the Fischer indole synthesis (1883) and the Baeyer-Emmerling indole synthesis (1869), laid the groundwork for accessing the core indole structure. pcbiochemres.com

The focus on N1-substituted indoles, also known as 1-alkylaminoindoles, gained momentum as researchers recognized that substitution at the indole nitrogen could significantly modulate biological activity and physicochemical properties. easychair.org While indoles substituted at the C2 or C3 positions are widely studied, N1-substituted derivatives are crucial components in numerous marketed drugs and natural products. easychair.org The development of synthetic strategies for N-alkylation and N-arylation has been a significant area of research, evolving from classical methods to more sophisticated catalytic systems. nih.gov

In recent decades, the field has shifted towards greener and more efficient synthetic methodologies. researchgate.netopenmedicinalchemistryjournal.com Concerns over harsh reaction conditions and chemical waste have driven the adoption of techniques like microwave-assisted synthesis, the use of environmentally benign solvents like water and polyethylene (B3416737) glycol, and the development of reusable catalysts such as nanoparticles. openmedicinalchemistryjournal.comtandfonline.com These modern approaches offer advantages like shorter reaction times, higher yields, and reduced environmental impact. researchgate.net This evolution reflects a broader trend in medicinal chemistry towards sustainable and efficient drug discovery and development. tandfonline.comscispace.com

Table 1: Evolution of Synthetic Methodologies for Indole Derivatives

Era Key Methodologies Characteristics References
Classical (Late 19th - Mid 20th Century) Fischer, Baeyer-Emmerling, Reissert, Madelung Syntheses Foundational methods, often requiring harsh conditions (e.g., strong acids, high temperatures). pcbiochemres.com
Modern Catalytic (Late 20th - Early 21st Century) Palladium-catalyzed (e.g., Larock, Buchwald-Hartwig), Copper-catalyzed, Rhodium-catalyzed reactions Increased efficiency, broader substrate scope, milder reaction conditions, focus on C-H activation and cross-coupling. acs.orgnih.govnumberanalytics.com
Green & Emerging (21st Century) Microwave-assisted synthesis, Flow chemistry, Biocatalysis, Nanoparticle catalysis, Use of green solvents (water, ionic liquids) Focus on sustainability, process safety, high efficiency, and reduced environmental impact. researchgate.nettandfonline.comnumberanalytics.comnih.govwur.nl

Identification of Knowledge Gaps Concerning 4-(6-Amino-1h-indol-1-yl)butan-1-ol

Despite the extensive research into the indole family, a significant knowledge gap exists for the specific compound this compound. A thorough review of scientific literature and chemical databases reveals a lack of dedicated studies on its synthesis, characterization, and biological activity. While related structures have been investigated, such as (4-amino-1H-indol-6-yl)phosphonic acid derivatives, this specific combination of a 6-amino substituent and a 1-(butan-1-ol) side chain remains unexplored. researchgate.net

The primary knowledge gaps are:

Synthesis: There is no established and optimized synthetic route for producing this compound. Developing a reliable method is the first critical step for any further investigation.

Physicochemical and Spectroscopic Data: Comprehensive characterization data, including NMR, mass spectrometry, and X-ray crystallography, are absent. This information is essential for confirming its structure and understanding its chemical properties.

Biological Activity: The compound's pharmacological profile is completely unknown. Its structural motifs—a 6-aminoindole (B160974) core and a flexible hydroxybutyl side chain—suggest potential for biological activity, but no screening has been reported.

Potential Applications: Without foundational data, its potential use in medicinal chemistry, as a chemical probe, or in materials science remains purely speculative.

Emerging Technologies for Advancing Research on Indole Compounds

The investigation of novel indole compounds like this compound can be significantly accelerated by leveraging a suite of emerging technologies. These advanced methods offer unprecedented efficiency, precision, and insight into the synthesis and function of complex molecules. researchgate.netnumberanalytics.com

Flow Chemistry: Continuous flow synthesis is transforming chemical production from batch-based to continuous processes. numberanalytics.comnih.gov For indole synthesis, this technology can improve reaction efficiency, safety (by minimizing the volume of hazardous reagents at any given time), and scalability, allowing for the rapid production of compound libraries for screening. nih.gov

Biocatalysis: The use of enzymes to catalyze reactions offers high selectivity and sustainability. numberanalytics.comwur.nl Enzymes can be employed for specific transformations on the indole ring, potentially leading to novel derivatives under mild, environmentally friendly conditions. wur.nl

Advanced Catalysis: C-H activation is a powerful strategy that allows for the direct functionalization of the indole core without the need for pre-functionalized starting materials, thereby increasing atom economy. numberanalytics.com The development of novel catalysts, including organocatalysts and nanoparticles, continues to expand the toolkit for creating diverse indole derivatives. openmedicinalchemistryjournal.comnumberanalytics.com

Computational Chemistry: In silico methods are indispensable in modern drug discovery. nih.gov Techniques such as Density Functional Theory (DFT) can predict the structural and electronic properties of molecules like this compound. nih.govacs.org Molecular docking and dynamics simulations can then be used to predict how the compound might interact with biological targets, helping to prioritize experimental screening efforts. nih.govacs.org

Table 2: Key Emerging Technologies in Indole Research

Technology Description Potential Impact on Indole Research References
Flow Chemistry Chemical reactions are run in a continuously flowing stream rather than in a batch. Enhanced control over reaction parameters, improved safety, easier scalability, and rapid library synthesis. numberanalytics.comnih.gov
Biocatalysis Use of enzymes as catalysts for chemical transformations. High chemo-, regio-, and stereoselectivity; environmentally benign ("green") reaction conditions. numberanalytics.comwur.nl
Computational Modeling Use of computer simulations (e.g., DFT, Molecular Docking) to predict molecular properties and interactions. Rational drug design, prediction of biological targets, and understanding of reaction mechanisms. nih.govnih.govacs.orgunicamp.br
C-H Activation Direct functionalization of carbon-hydrogen bonds. More efficient and atom-economical synthesis of complex indole derivatives. numberanalytics.com

Proposed Future Research Avenues for this compound

Given the significant knowledge gaps, a structured research program is necessary to elucidate the properties and potential of this compound. The following avenues are proposed:

Development and Optimization of a Synthetic Route: The initial and most critical step is to establish an efficient, scalable, and reproducible synthesis. This would likely involve a multi-step process starting from a commercially available nitro- or amino-substituted indole precursor, followed by N-alkylation with a suitable four-carbon synthon, and subsequent functional group manipulations.

Full Spectroscopic and Physicochemical Characterization: Once synthesized, the compound must be rigorously characterized using modern analytical techniques (¹H NMR, ¹³C NMR, HRMS, IR, and potentially single-crystal X-ray diffraction) to unequivocally confirm its structure and purity.

In Silico Target Prediction: Employing computational tools, the 3D structure of the molecule can be used for virtual screening against libraries of known protein targets. nih.gov Molecular docking studies could identify potential interactions with kinases, G-protein coupled receptors, or enzymes, guiding subsequent in vitro assays. acs.orgunicamp.br

Broad-Spectrum Biological Screening: The compound should be submitted to a wide range of biological assays to identify any potential therapeutic activity. Based on the known pharmacology of indole derivatives, this could include screening for:

Anticancer activity against a panel of human cancer cell lines. easychair.orgacs.org

Antimicrobial activity against pathogenic bacteria and fungi. researchgate.netnih.gov

Enzyme inhibition (e.g., kinases, histone deacetylases). nih.govacs.org

Investigation of Materials Science Applications: The indole moiety is known to have interesting electronic and optical properties. scispace.comnumberanalytics.com Research could explore the potential of this compound as a building block for organic electronic materials, such as organic light-emitting diodes (OLEDs) or sensors. numberanalytics.com

Collaborative Research Opportunities and Interdisciplinary Approaches

The multifaceted potential of indole derivatives necessitates a collaborative, interdisciplinary approach to fully explore compounds like this compound. The complexity of moving a novel compound from synthesis to potential application requires expertise from several scientific fields.

Synthetic and Computational Chemistry: A partnership between synthetic organic chemists and computational chemists would be highly synergistic. Synthetic chemists can produce the target compound and its analogues, while computational chemists can model their properties and predict biological targets, creating a feedback loop for rational design and optimization. acs.orgunicamp.br

Chemistry and Pharmacology/Biology: Once the compound is synthesized, collaboration with pharmacologists and cell biologists is essential for comprehensive biological evaluation. This would involve in vitro screening, mechanism of action studies, and potentially in vivo testing if promising activity is discovered. acs.org

Chemistry and Materials Science: To explore non-biological applications, collaborations with materials scientists would be crucial. This partnership could investigate the compound's photophysical properties and its suitability for incorporation into functional materials, such as polymers or thin films for electronic devices. scispace.comnumberanalytics.com

Such interdisciplinary efforts would maximize the potential for discovery and accelerate the translation of fundamental chemical research into tangible applications, whether in medicine or materials science.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 4-(6-Amino-1H-indol-1-yl)butan-1-ol, and how can reaction efficiency be optimized?

  • Methodology : A common approach involves derivatizing indole precursors with protected amino groups. For example, coupling 6-nitroindole with a butanol derivative via nucleophilic substitution, followed by nitro-group reduction to yield the amine. Catalytic hydrogenation or Pd-mediated reactions may improve efficiency. Purification via column chromatography (silica gel, gradient elution) is critical to isolate intermediates .
  • Optimization : Monitor reaction progress using TLC or HPLC. Adjust solvent polarity (e.g., DMF for solubility) and temperature (60–80°C) to enhance yields.

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

  • Structural Confirmation :

  • X-ray crystallography : Resolve molecular geometry using SHELX software for refinement .
  • NMR spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR to verify indole ring substitution and butanol chain connectivity.
    • Purity Assessment : Use HPLC (C18 column, UV detection at 254 nm) or GC-MS for volatile impurities.

Q. What safety protocols should be followed when handling this compound in the laboratory?

  • Hazard Mitigation :

  • Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (GHS H315/H319) .
  • Use fume hoods for synthesis steps to prevent inhalation of vapors (GHS H335) .
    • Storage : Store in airtight containers under inert gas (N2_2 or Ar) at 2–8°C to prevent oxidation.

Advanced Research Questions

Q. How can researchers investigate the biological activity of this compound, particularly its potential receptor interactions?

  • In Vitro Assays :

  • Radioligand binding assays : Test affinity for serotonin or dopamine receptors using 3H^3H-labeled ligands.
  • Enzyme inhibition studies : Screen against monoamine oxidases (MAOs) using fluorometric kits.
    • Behavioral Bioassays : Adapt olfactometer setups (as in pheromone studies) to assess attraction/repellent effects in model organisms .

Q. What strategies are recommended to resolve contradictions in experimental data, such as inconsistent bioactivity results across studies?

  • Troubleshooting :

  • Reproducibility checks : Validate protocols using positive controls (e.g., known receptor agonists).
  • Batch analysis : Compare purity and stereochemistry of compound batches via chiral HPLC.
  • Statistical rigor : Use multivariate analysis to account for variables like pH, temperature, or solvent effects.

Q. How does the stability of this compound vary under different experimental conditions, and how can degradation be minimized?

  • Stability Profiling :

  • Thermal stability : Conduct thermogravimetric analysis (TGA) to identify decomposition thresholds.
  • Photodegradation : Store solutions in amber vials and avoid UV light exposure.
    • Degradation Pathways : Use LC-MS to identify byproducts (e.g., oxidation at the indole NH group).

Q. What computational methods can predict the compound’s interaction with biological targets?

  • Molecular Docking : Employ AutoDock Vina or Schrödinger Suite to model binding poses with receptor crystal structures (e.g., 5-HT2A_{2A}).
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and free energy (MM-PBSA).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.